1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
CAS No.: 1258651-06-7
Cat. No.: VC3429702
Molecular Formula: C14H11FN2O
Molecular Weight: 242.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258651-06-7 |
|---|---|
| Molecular Formula | C14H11FN2O |
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-6H-pyrrolo[2,3-c]pyridin-7-one |
| Standard InChI | InChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18) |
| Standard InChI Key | ZIJSPBXTNIJWBN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
1-[(2-Fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is identified by the CAS Registry Number 1258651-06-7 . The compound possesses a molecular formula of C₁₄H₁₁FN₂O with a molecular weight of 242.25 g/mol . It is classified as a pyrrolopyridinone derivative, specifically a pyrrolo[2,3-c]pyridin-7-one system with a 2-fluorobenzyl substituent at the N-1 position.
Table 1: Chemical Identification Parameters
| Parameter | Information |
|---|---|
| CAS Number | 1258651-06-7 |
| Molecular Formula | C₁₄H₁₁FN₂O |
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-6H-pyrrolo[2,3-c]pyridin-7-one |
| PubChem Compound ID | 50989421 |
| MDL Number | MFCD17480435 |
Structural Features
The structural architecture of this compound consists of a pyrrolo[2,3-c]pyridine bicyclic system with a carbonyl functionality at position 7, forming a lactam (pyridin-7-one) structure. A distinctive aspect of this molecule is the fluorophenyl group attached through a methylene linker at the N-1 position, with the fluorine atom specifically located at the ortho position of the phenyl ring .
The compound's chemical identity can be further characterized by its structural identifiers:
Table 2: Structural Identifiers
| Identifier Type | Information |
|---|---|
| Standard InChI | InChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18) |
| Standard InChIKey | ZIJSPBXTNIJWBN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F |
Physical and Chemical Properties
The physical and chemical properties of 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one play a critical role in determining its behavior in various research applications and synthesis processes.
Physical Properties
While detailed experimental data on physical properties is limited in the available literature, the compound is typically obtained as a solid material suitable for laboratory research . The presence of both hydrophobic (fluorophenyl) and hydrophilic (lactam) moieties suggests a balance of lipophilic and hydrophilic characteristics, which can be valuable for medicinal chemistry applications.
Chemical Reactivity
The reactivity profile of this compound is primarily determined by several key functional groups:
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The lactam group (pyridin-7-one) can participate in various reactions typical of amides, including nucleophilic substitutions under appropriate conditions .
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The pyrrole nitrogen (N-1) is already substituted with the fluorobenzyl group, reducing its nucleophilicity.
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The secondary amine (N-6H) represents a potential site for further functionalization through N-alkylation or acylation reactions .
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The fluorine substituent on the phenyl ring imparts unique electronic properties and can influence the molecule's binding interactions in biological systems.
Synthetic Approaches and Related Compounds
Related Compounds
Several structurally related compounds have been reported in the literature, demonstrating the versatility of the pyrrolo[2,3-c]pyridine scaffold:
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1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1351399-15-9)
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1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1340802-62-1)
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1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1340857-27-3)
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1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1340902-81-9)
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1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9)
These structural analogs differ primarily in the substituent at the N-1 position, highlighting the potential for derivatization at this site for structure-activity relationship studies .
Applications in Research and Drug Discovery
| Supplier | Catalog Number | Quantity | Price |
|---|---|---|---|
| CymitQuimica | 3D-IAC65106 | 50 mg | 496.00 € |
| CymitQuimica | 3D-IAC65106 | 500 mg | 1,350.00 € |
| AK Scientific | 6595DH | Various | Not specified |
| Accelachem | SY190952 | Various | Price on Application |
Future Research Directions
Structure-Activity Relationship Studies
The versatile pyrrolopyridinone scaffold presents numerous opportunities for structural modification and optimization:
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